

Spectroscopic Profile of 5-Bromo-N-methylNicotinamide: A Technical Guide

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Compound of Interest

Compound Name: *5-Bromo-N-methylNicotinamide*

Cat. No.: *B121647*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-N-methylNicotinamide**, a compound of interest in medicinal chemistry and drug development. The following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The spectroscopic data presented below are predicted based on the chemical structure of **5-Bromo-N-methylNicotinamide** and established principles of spectroscopic analysis. These values serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.80	d	1H	H-2 (Pyridine)
~8.65	d	1H	H-6 (Pyridine)
~8.15	t	1H	H-4 (Pyridine)
~6.50	br s	1H	N-H (Amide)
~3.00	d	3H	-CH ₃ (Methyl)

d = doublet, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~165	C=O (Amide)
~152	C-6 (Pyridine)
~150	C-2 (Pyridine)
~140	C-4 (Pyridine)
~133	C-3 (Pyridine)
~122	C-5 (Pyridine, C-Br)
~27	-CH ₃ (Methyl)

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3300	Medium, Broad	N-H	Stretch
~3100-3000	Medium	C-H (Aromatic)	Stretch
~2950	Medium	C-H (Methyl)	Stretch
~1680	Strong	C=O (Amide I)	Stretch
~1600, ~1470	Medium-Strong	C=C, C=N (Pyridine Ring)	Stretch
~1550	Medium	N-H	Bend (Amide II)
~1050	Medium	C-Br	Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
214/216	High	[M] ⁺ (Molecular ion peak, bromine isotopes)
183/185	Medium	[M - OCH ₃] ⁺
156/158	Medium	[M - CONHCH ₃] ⁺
105	High	[C ₆ H ₄ NO] ⁺
77	Medium	[C ₅ H ₃ Br] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific experimental setups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **5-Bromo-N-methylnicotinamide** in approximately 0.7 mL of deuterated chloroform (CDCl_3).^{[1][2]} Ensure the sample is fully dissolved. Filter the solution if any particulate matter is present.^[2] Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Spectrometer: 500 MHz NMR spectrometer.
 - Nuclei: ^1H and ^{13}C .
 - Solvent: CDCl_3 .
 - Temperature: 298 K.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.
 - Process the data using Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.^[3]
 - Typical parameters: pulse angle of 30 degrees, acquisition time of 1-2 seconds, relaxation delay of 2 seconds. A higher number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .^[4]
 - Process the data similarly to the ^1H spectrum.
 - Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

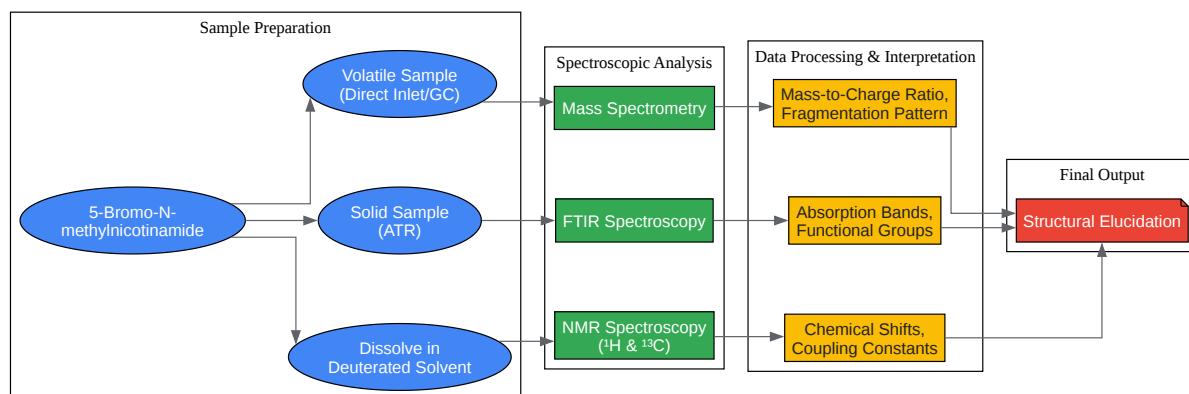
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid **5-Bromo-N-methylnicotinamide** directly onto the ATR crystal.[5] Apply pressure to ensure good contact between the sample and the crystal.[5]
- Instrument Setup:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Accessory: ATR accessory with a diamond or germanium crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.[6]
 - Collect the sample spectrum.
 - The data is typically collected over a range of 4000-400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[7] The sample must be volatile or capable of being volatilized in the ion source.[7]
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.[7][8] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio. The molecular ion peak will confirm the molecular weight of the compound. The fragmentation pattern provides structural information.[9]

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

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